molecular formula C11H14Cl2N2 B1331608 [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride CAS No. 1203-99-2

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride

Cat. No.: B1331608
CAS No.: 1203-99-2
M. Wt: 245.14 g/mol
InChI Key: ZPKPOALZYQCCES-UHFFFAOYSA-N
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Description

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, features a chloro-substituted indole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloroindole.

    Alkylation: The indole is alkylated using a suitable alkylating agent, such as 1-bromo-2-chloropropane, under basic conditions to introduce the 1-methylethyl group.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield reduced indole derivatives.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, potentially leading to modulation of biological pathways. The chloro group can enhance binding affinity and specificity to certain targets, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: can be compared with other indole derivatives such as:

    5-chloroindole: Lacks the 1-methylethyl and amine groups, leading to different chemical and biological properties.

    Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.

    Tryptamine: An indole derivative with a primary amine group, known for its role in neurotransmission.

The uniqueness of This compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other indole derivatives.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPOALZYQCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923313
Record name 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-99-2
Record name NSC50457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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